molecular formula C24H26O7 B15499129 9-Hydroxycalabaxanthone hydrate

9-Hydroxycalabaxanthone hydrate

Cat. No.: B15499129
M. Wt: 426.5 g/mol
InChI Key: BCHPGRIFQLDQCK-UHFFFAOYSA-N
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Description

9-Hydroxycalabaxanthone hydrate is a xanthone derivative primarily isolated from the pericarp of Garcinia mangostana (mangosteen). Its anhydrous form has the molecular formula C₂₄H₂₄O₆ (MW: 408.5) , while the hydrate form is reported as C₂₄H₂₆O₇ (MW: 426.459) . Structurally, it features a hydroxyl group at position 9 and a hydrated moiety, distinguishing it from other xanthones.

This compound is notable for its anti-inflammatory, antioxidative, and anti-proliferative properties. In vitro studies demonstrate cytotoxicity against HT-29 colon cancer cells (ED₅₀: 9.1 µM) and synergistic antimalarial activity with α-mangostin . It is also used ethnobotanically by the Skaw Karen community for musculoskeletal disorders due to its dual anti-inflammatory and antioxidant effects .

Properties

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethylpyrano[3,2-b]xanthen-6-one

InChI

InChI=1S/C24H26O7/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27/h7,9-11,25-26,28H,6,8H2,1-5H3

InChI Key

BCHPGRIFQLDQCK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydroxylation Patterns : this compound’s single hydroxyl group at position 9 contrasts with α-mangostin’s four hydroxyl groups, which enhance its antioxidant capacity .
  • Molecular Weight: The hydrate form (426.459) is heavier than non-hydrated xanthones like α-mangostin (410.46) due to the additional water molecule .
  • Solubility : 9-Hydroxycalabaxanthone is soluble in DMSO and acetone, similar to α-mangostin, but its hydrate form may exhibit altered pharmacokinetics .

Anticancer Effects

  • This compound : Shows moderate cytotoxicity (ED₅₀: 9.1 µM) against HT-29 cells, likely via apoptosis induction .
  • α-Mangostin : More potent (ED₅₀: ~5 µM in HT-29) due to its ability to inhibit NF-κB and cyclin D1 .
  • Gartanin : Exhibits anti-metastatic effects by suppressing MMP-9 expression in breast cancer cells .

Anti-Inflammatory and Antioxidant Effects

  • This compound : Reduces TNF-α and IL-6 by 40–50% in macrophage models .
  • α-Mangostin : Superior antioxidant activity (IC₅₀: 2.5 µM in DPPH assay) due to multiple hydroxyl groups .
  • Auraptene : Inhibits COX-2 (IC₅₀: 10 µM), but lacks significant antioxidative effects .

Synergistic Interactions

  • 9-Hydroxycalabaxanthone and α-mangostin exhibit synergistic antimalarial activity (combination index: 0.7–0.9) against Plasmodium falciparum strains, likely through dual inhibition of hemozoin formation and redox pathways .

Research Findings Table

Study Focus This compound α-Mangostin Gartanin
Cytotoxicity (HT-29) ED₅₀: 9.1 µM ED₅₀: ~5 µM ED₅₀: 7.8 µM
Anti-Inflammatory TNF-α reduction: 45% NF-κB inhibition: 80% MMP-9 suppression: 60%
Antioxidant (DPPH) IC₅₀: 15 µM IC₅₀: 2.5 µM IC₅₀: 8.2 µM
Synergy with α-Mangostin Antimalarial CI: 0.7–0.9

Q & A

Basic Research Questions

Q. How is 9-Hydroxycalabaxanthone hydrate isolated and structurally characterized from natural sources?

  • Methodological Answer : Isolation involves bioassay-guided fractionation of plant extracts (e.g., Garcinia mangostana pericarp) using solvents like chloroform or ethyl acetate. Chromatographic techniques (column chromatography, HPLC) purify the compound. Structural characterization employs spectroscopic methods:

  • NMR (1D/2D) to confirm hydroxyl, methoxy, and prenyl substituents.
  • Mass spectrometry (MS) for molecular weight verification (C24_{24}H26_{26}O7_7).
  • Infrared (IR) to identify functional groups (e.g., carbonyl stretch at ~1640 cm1^{-1}) .

Q. What are the optimal storage conditions and solubility profiles for this compound in experimental settings?

  • Methodological Answer :

  • Storage : 4°C in desiccated, light-protected conditions; stock solutions in DMSO stored at -20°C ≤1 month to prevent hydrolysis .
  • Solubility : Soluble in DMSO, chloroform, and ethyl acetate. For cell-based assays, dissolve in DMSO (final concentration ≤0.1% to avoid cytotoxicity) and dilute in culture medium .

Advanced Research Questions

Q. What methodologies are employed to evaluate the cytotoxic efficacy of this compound against cancer cell lines?

  • Methodological Answer :

  • Cell viability assays : MTT or CCK-8 assays on HT-29 colon cancer cells, with dose-response curves (0.1–100 µM) and ED50_{50} calculation (e.g., 9.1 µM).
  • Controls : Include α-mangostin (positive control, ED50_{50} = 1.7 µM) and vehicle-only (DMSO) controls.
  • Replication : Triplicate experiments with statistical validation (e.g., ANOVA) .

Q. How is the synergistic antimalarial interaction between this compound and α-mangostin quantitatively analyzed?

  • Methodological Answer :

  • Isobologram analysis : Test fixed-ratio combinations against Plasmodium falciparum clones (3D7, K1).
  • Combination Index (CI) : Calculated via Chou-Talalay method (CI <1 indicates synergy). For example, 9-Hydroxycalabaxanthone + artesunate shows CI = 0.3 (strong synergy) .
  • Validation : Compare IC50_{50} values in single vs. combination treatments .

Q. What strategies address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Compound verification : Ensure ≥95% purity via HPLC and confirm hydration state (anhydrous vs. hydrate) using thermogravimetric analysis (TGA) .
  • Standardized assays : Use identical parasite strains (e.g., K1 chloroquine-resistant clone) and incubation times (72 hours) for antimalarial studies.
  • Data transparency : Explicitly report solvent systems and hydrate content to reconcile variations in cytotoxicity (e.g., ED50_{50} = 9.1 µM vs. 4.9 µM for anhydrous analogs) .

Key Methodological Notes

  • Contradiction Handling : Discrepancies in bioactivity may arise from hydration state (anhydrous vs. hydrate) or assay conditions. Always verify compound identity via NMR and MS .
  • Advanced Techniques : For SAR studies, synthesize analogs (e.g., methoxy or prenyl modifications) to isolate structural determinants of bioactivity .

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